Fmoc-Cys(THP)-OH
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Overview
Description
Fmoc-Cys(THP)-OH is a compound used in peptide synthesis, specifically as a protecting group for cysteine residues. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a cysteine (Cys) residue, and a tetrahydropyranyl (THP) group. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group, while the THP group protects the thiol group of cysteine .
Mechanism of Action
Target of Action
Fmoc-Cys(THP)-OH, also known as Fmoc-L-Cys(Thp)-OH, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The compound plays a crucial role in protecting these cysteine residues during peptide synthesis .
Mode of Action
This compound interacts with its targets by attaching to the cysteine residues in peptides and proteins, thereby protecting these residues during the synthesis process . This interaction is facilitated by the tetrahydropyranyl (Thp) group in the compound, which was found to be stable in mildly acidic conditions .
Biochemical Pathways
The use of this compound affects the biochemical pathways involved in peptide synthesis. Specifically, it facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . The compound enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine residues .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful synthesis of peptides and proteins. By protecting cysteine residues, the compound allows for the creation of complex peptides and proteins with precise structures . This has significant implications for the development of new methodologies for site-selective protein modification .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound is stable in mildly acidic conditions, which is crucial for its role in peptide synthesis . Furthermore, the compound’s effectiveness can be influenced by the specific conditions of the synthesis process, such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(THP)-OH typically involves the protection of the cysteine thiol group with the THP group, followed by the attachment of the Fmoc group to the amino group. The THP group is introduced by reacting cysteine with dihydropyran in the presence of an acid catalyst. The Fmoc group is then attached using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(THP)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the THP group can be removed using mild acidic conditions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with free cysteine residues, which can further undergo disulfide bond formation or other modifications .
Scientific Research Applications
Chemistry
Fmoc-Cys(THP)-OH is widely used in peptide synthesis, enabling the production of complex peptides and proteins with free cysteine residues. This is crucial for studying protein structure and function .
Biology
In biological research, the compound is used to synthesize peptides for studying cell signaling, enzyme activity, and protein-protein interactions .
Medicine
In medicine, peptides synthesized using this compound are used in drug development, particularly for creating peptide-based therapeutics and vaccines .
Industry
Industrially, the compound is used in the production of peptides for various applications, including cosmetics, food additives, and agricultural products .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Another cysteine protecting group with a trityl (Trt) group instead of THP.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Uniqueness
Fmoc-Cys(THP)-OH is unique due to its stability under mildly acidic conditions and its ease of removal using aqueous silver nitrate. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-2-ylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c25-22(26)20(14-30-21-11-5-6-12-28-21)24-23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-21H,5-6,11-14H2,(H,24,27)(H,25,26)/t20-,21?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOVKLHBTNHTHA-BGERDNNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)SCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)SC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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